(1R)-1-carboxy-2-selanylethanaminium
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Overview
Description
L-selenocysteinium is a selenocysteinium that has L configuration. It is a conjugate acid of a L-selenocysteine. It is an enantiomer of a D-selenocysteinium.
Scientific Research Applications
Chemical Structural Analysis and Hydrogen Bonding
One area of research involving similar compounds to (1R)-1-carboxy-2-selanylethanaminium focuses on the analysis of chemical structures and the role of hydrogen bonding. For instance, the study of dl-Asparaginium nitrate, which is structurally similar, revealed intricate hydrogen bonding patterns contributing to the formation of a three-dimensional network. This work emphasized the significance of hydrogen bonding in stabilizing chemical structures (Slimane et al., 2009).
Enantioselective Synthesis
Research on enantiopure compounds, which share structural characteristics with (1R)-1-carboxy-2-selanylethanaminium, has shown significant progress in the field of enantioselective synthesis. A study demonstrated the successful kinetic resolution of aziridine-2-carboxamides, leading to the production of enantiopure nonnatural amino acids and vic-diamines. This highlights the potential of such compounds in stereoselective synthesis and their application in producing enantiopure products (Morán-Ramallal et al., 2007).
Chemical Reaction Dynamics
Another area of study involves understanding the dynamics of chemical reactions. Research investigating the Michael addition reaction between acrylamide and niacin leading to the formation of 1-propanamide-3-carboxy pyridinium provided insights into the reaction mechanism and energetics in an aqueous solution. This study utilized advanced computational methods, illustrating the compound's relevance in studying reaction dynamics (Papamokos et al., 2014).
Molecular Requirements in Taste Enhancement
In the food industry, understanding the molecular basis of taste enhancement is crucial. A study on alapyridaine, a taste enhancer structurally similar to (1R)-1-carboxy-2-selanylethanaminium, examined the molecular requirements for taste enhancement. It identified specific structural elements crucial for enhancing the human perception of taste, opening doors for the development of new taste-enhancing compounds (Soldo et al., 2004).
properties
Molecular Formula |
C3H7NO2Se+ |
---|---|
Molecular Weight |
168.06 g/mol |
InChI |
InChI=1S/C3H6NO2Se/c4-2(1-7)3(5)6/h2H,1,4H2,(H,5,6)/p+1/t2-/m0/s1 |
InChI Key |
FDKWRPBBCBCIGA-REOHCLBHSA-O |
Isomeric SMILES |
C([C@@H](C(=O)O)[NH3+])[Se] |
SMILES |
C(C(C(=O)O)[NH3+])[Se] |
Canonical SMILES |
C(C(C(=O)O)[NH3+])[Se] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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